molecular formula C15H21NO4S B2695752 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide CAS No. 2310225-63-7

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide

Cat. No. B2695752
CAS RN: 2310225-63-7
M. Wt: 311.4
InChI Key: FZLUYOSRPZNZBH-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide, also known as PNU-74654, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Advanced Glycation End-Products and Their Implications

Research has highlighted the role of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, in forming advanced glycation end-products (AGEs) such as MG-H1, MG-H2, and others, through enzymatic and nonenzymatic reactions. These AGEs are crucial in understanding complications associated with diabetes and some neurodegenerative diseases. This context is vital as it underscores the biochemical pathways that N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide might influence, particularly in its potential modulation of MG levels or effects (Nemet, Varga-Defterdarović, & Turk, 2006).

Tetrahydrobenzofuran Derivatives and Oxidation Processes

The synthesis and oxidation of tetrahydrobenzofuran derivatives provide insights into the chemical behavior and potential applications of similar compounds in generating novel therapeutic agents or biochemical tools. These derivatives have shown potential in various synthetic and medicinal chemistry applications, offering pathways for the creation of molecules with significant biological activities (Levai et al., 2002).

Inhibitors of Stearoyl-CoA Desaturase-1

Exploring the SAR studies of benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) reveals the compound's potential in influencing lipid metabolism, a critical factor in metabolic diseases, cancer, and inflammation. The optimization of benzamide derivatives, including the one , could provide a framework for developing new treatments targeting SCD-1, a key enzyme in lipid biosynthesis (Uto et al., 2009).

N-Methylamino Acids in Peptide Synthesis

The preparation of N-methylamino acids for peptide synthesis has significant implications for pharmaceutical and biochemical research, highlighting the potential utility of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide in modifying peptides and proteins. These modifications can alter protein function, stability, and interactions, which are crucial in drug development and understanding protein behavior (Cheung & Benoiton, 1977).

Hydroxamic Acids in Plant Defense

The study of hydroxamic acids in the Gramineae family underscores the importance of secondary metabolites in plant defense mechanisms against pests and diseases. Understanding these biochemical pathways can inform the development of bio-inspired compounds for agriculture and pest management applications (Niemeyer, 1988).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-21-13-5-3-2-4-12(13)14(18)16-10-15(20-9-7-17)6-8-19-11-15/h2-5,17H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLUYOSRPZNZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide

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